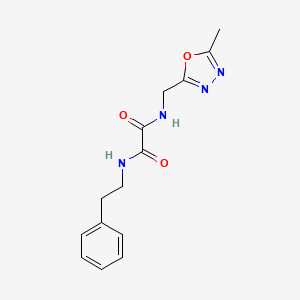

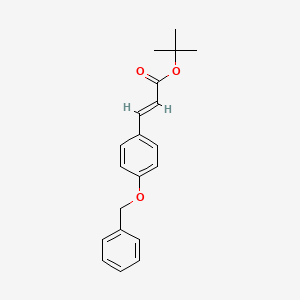

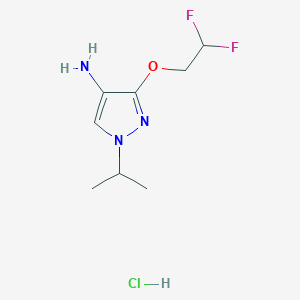

![molecular formula C28H26N6O5S2 B2482835 N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 394233-04-6](/img/structure/B2482835.png)

N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals that include benzothiazole and triazole derivatives. These compounds are known for their potential in antimicrobial activities and other significant biological activities. The introduction into the synthesis and analysis of such compounds is driven by the demand for new and effective antimicrobial agents and the exploration of their chemical and physical properties for various applications in medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, often starting with the preparation of benzothiazole derivatives followed by reactions such as carbodiimide condensation for the introduction of various functional groups (P. Yu et al., 2014)(Yu et al., 2014). These synthesis routes are characterized by their efficiency and the ability to introduce diverse substituents, tailoring the molecular structure for desired biological activities.

Molecular Structure Analysis

The molecular structure of benzothiazole and triazole derivatives is often confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy). The structure-activity relationship (SAR) studies highlight the importance of substituents on the benzothiazole and triazole rings, affecting the compound's biological activity and interactions with biological targets (G. Liao et al., 2017)(Liao et al., 2017).

Chemical Reactions and Properties

Benzothiazole and triazole derivatives undergo various chemical reactions, including cycloaddition, condensation, and substitution, to modify their chemical properties and enhance their biological activities. These reactions are pivotal for introducing functional groups that can interact with biological targets, increase solubility, or improve the compound's stability.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the compound's application in drug formulation and delivery. Studies on similar compounds have utilized techniques like X-ray crystallography to elucidate the crystal structure, which helps in understanding the compound's physical properties and its interactions at the molecular level (N. Rezki, 2016)(Rezki, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and the compound's ability to undergo specific reactions, are essential for its application in medicinal chemistry. The pKa values, for example, provide insight into the compound's ionization properties, which is critical for its absorption and distribution in biological systems (M. Duran & M. Canbaz, 2013)(Duran & Canbaz, 2013).

Applications De Recherche Scientifique

Anti-inflammatory and Kinase Inhibition

Novel derivatives, including N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, were synthesized and assessed for in vitro anti-inflammatory activity and p38α MAP kinase inhibition. One compound demonstrated remarkable anti-inflammatory activity in vivo, suggesting potential for further development as anti-inflammatory agents. The kinase inhibition activity of these compounds was also notable, with one derivative outperforming the standard SB 203580 in p38α MAP kinase assay. Molecular docking studies predicted their binding modes, providing insights into the structural basis of their activities (Tariq et al., 2018).

Anticancer Properties

Derivatives of this compound have been investigated for their anticancer properties. The synthesis of these compounds led to the discovery of several derivatives that exhibited significant anticancer activity against a range of human tumor cell lines. In particular, these compounds showed high selectivity and activity against melanoma and breast cancer cell lines, highlighting their potential as lead compounds for the development of new cancer therapies (Ostapiuk et al., 2015).

Propriétés

IUPAC Name |

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N6O5S2/c1-37-19-12-13-22(38-2)21(14-19)34-24(15-29-25(35)16-39-18-8-4-3-5-9-18)32-33-28(34)40-17-26(36)31-27-30-20-10-6-7-11-23(20)41-27/h3-14H,15-17H2,1-2H3,(H,29,35)(H,30,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZCJVUSWAHUBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)COC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N6O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6-acetamido-2-((3,4-dimethylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2482752.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide](/img/structure/B2482759.png)

![Tert-butyl (3aR,6aS)-2-(6-chloropyridazine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2482771.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2482775.png)